molecular formula C19H19FN2O2S2 B2899527 N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3,4-dimethylbenzenesulfonamide CAS No. 946329-02-8

N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3,4-dimethylbenzenesulfonamide

Cat. No. B2899527
CAS RN: 946329-02-8
M. Wt: 390.49
InChI Key: YDFYAEMGORVKGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide and methyl 2-(2-(2-(substituted)acetamido)thiazol-4-yl)acetate derivatives have been synthesized . The compounds were characterized by spectral and analytical studies .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a thiazole ring system that is substituted with a fluorophenyl group .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including compounds similar to N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3,4-dimethylbenzenesulfonamide, have been extensively studied for their antimicrobial properties. They are known to exhibit activity against a variety of bacterial and fungal species. The compound’s potential to inhibit microbial growth by interfering with lipid biosynthesis or other mechanisms makes it a candidate for developing new antimicrobial agents .

Anticancer Properties

Research has indicated that thiazole compounds can play a significant role in anticancer drug development. Their ability to act as antiproliferative agents against cancer cell lines, such as human breast adenocarcinoma (MCF7), suggests that derivatives of N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3,4-dimethylbenzenesulfonamide could be synthesized and evaluated for potential cancer therapies .

Drug Development

The structural complexity and biological activity of thiazole derivatives make them suitable candidates for drug development. They can be used as building blocks for creating novel drugs with specific pharmacological activities, potentially leading to treatments for various diseases .

Molecular Modelling

Thiazole derivatives are often used in molecular modelling studies to understand their interaction with biological targets. This compound’s structure could be modelled to predict its binding affinity and selectivity towards certain receptors or enzymes, aiding in the rational design of new drugs .

Material Science

The unique chemical properties of thiazole derivatives can be exploited in material science. For instance, they can be incorporated into polymers or coatings to confer antimicrobial properties, or used in the synthesis of organic semiconductors .

Biochemical Research

In biochemical research, thiazole derivatives like N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)-3,4-dimethylbenzenesulfonamide can be used as probes or inhibitors to study enzyme mechanisms or metabolic pathways. Their ability to interact with various biomolecules makes them valuable tools for understanding cellular processes .

properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2S2/c1-13-6-7-18(10-14(13)2)26(23,24)21-9-8-17-12-25-19(22-17)15-4-3-5-16(20)11-15/h3-7,10-12,21H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFYAEMGORVKGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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